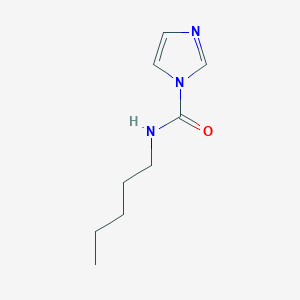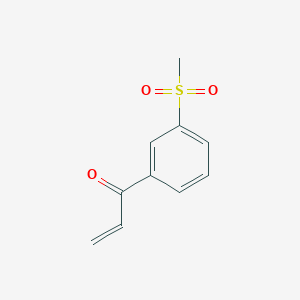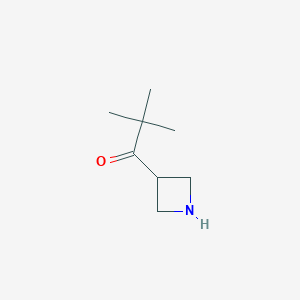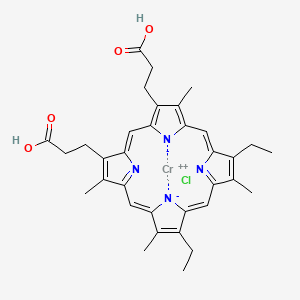![molecular formula C11H17ClN2O2S B13153238 Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- CAS No. 181481-39-0](/img/structure/B13153238.png)
Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The presence of the chloro group and the sulfonamide moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-(ethyl(methyl)amino)ethyl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide moiety can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of amines from nitro derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing enzyme inhibitors, particularly carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain cancers.
Biological Studies: Employed in studying enzyme kinetics and mechanisms due to its inhibitory properties.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition disrupts the balance of bicarbonate and protons, affecting various physiological processes such as pH regulation and fluid secretion .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(2-(dimethylamino)ethyl)benzenesulfonamide
- 4-Chloro-N-(2-(ethylamino)ethyl)benzenesulfonamide
- 4-Chloro-N-(2-(methylamino)ethyl)benzenesulfonamide
Uniqueness
4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide is unique due to the presence of both ethyl and methyl groups on the aminoethyl chain, which can influence its binding affinity and selectivity towards specific enzymes. This structural variation can lead to differences in biological activity and therapeutic potential compared to its analogs .
Propiedades
Número CAS |
181481-39-0 |
|---|---|
Fórmula molecular |
C11H17ClN2O2S |
Peso molecular |
276.78 g/mol |
Nombre IUPAC |
4-chloro-N-[2-[ethyl(methyl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H17ClN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Clave InChI |
SJAMFXXNXPZYKC-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)


![1-Piperidinyloxy, 4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B13153181.png)


![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)

![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)



